
3-(Difluoromethyl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H5ClF2O It is a derivative of benzoyl chloride, where the benzene ring is substituted with a difluoromethyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
3-(Difluoromethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3-(difluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The starting materials are often sourced in bulk, and the reactions are scaled up to meet commercial demands.
化学反应分析
Types of Reactions
3-(Difluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group is susceptible to nucleophilic attack, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(difluoromethyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to 3-(difluoromethyl)benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used, often under reflux conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
3-(Difluoromethyl)benzoic Acid: Formed through hydrolysis.
3-(Difluoromethyl)benzyl Alcohol: Formed through reduction.
科学研究应用
Chemistry
In organic synthesis, 3-(difluoromethyl)benzoyl chloride is used as an intermediate for the preparation of various compounds. Its reactivity makes it a valuable building block in the synthesis of complex molecules.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These derivatives may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the chemical industry, this compound is used in the production of agrochemicals, dyes, and polymers. Its ability to introduce the difluoromethyl group into molecules enhances the properties of the final products, such as increased stability and bioactivity.
作用机制
The mechanism by which 3-(difluoromethyl)benzoyl chloride exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In biological systems, the difluoromethyl group can influence the compound’s interaction with enzymes and receptors, potentially altering its biological activity.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzoyl Chloride: Similar in structure but with an additional fluorine atom, leading to different reactivity and properties.
Benzoyl Chloride: Lacks the difluoromethyl group, resulting in different chemical behavior and applications.
3-(Chloromethyl)benzoyl Chloride: Contains a chloromethyl group instead of a difluoromethyl group, affecting its reactivity and use.
Uniqueness
3-(Difluoromethyl)benzoyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s reactivity and influence its interactions in chemical and biological systems, making it a valuable compound for various applications.
属性
分子式 |
C8H5ClF2O |
|---|---|
分子量 |
190.57 g/mol |
IUPAC 名称 |
3-(difluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H5ClF2O/c9-7(12)5-2-1-3-6(4-5)8(10)11/h1-4,8H |
InChI 键 |
WUQBGFITJVSBAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



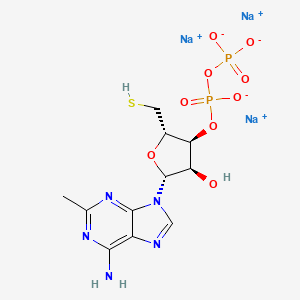

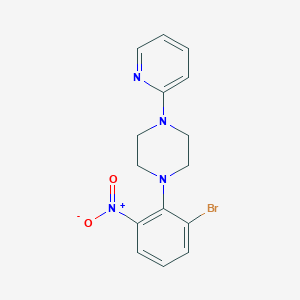

![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)

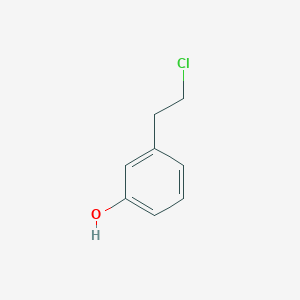
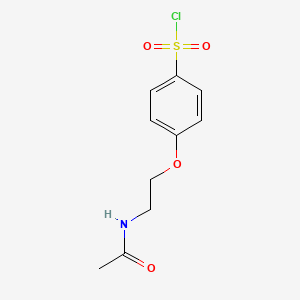
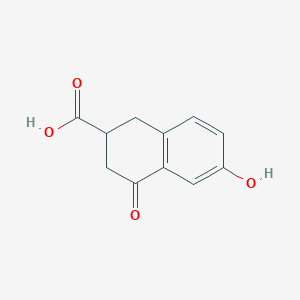
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)


